Cas no 6924-66-9 (Quinoxaline-5-carboxylic acid)

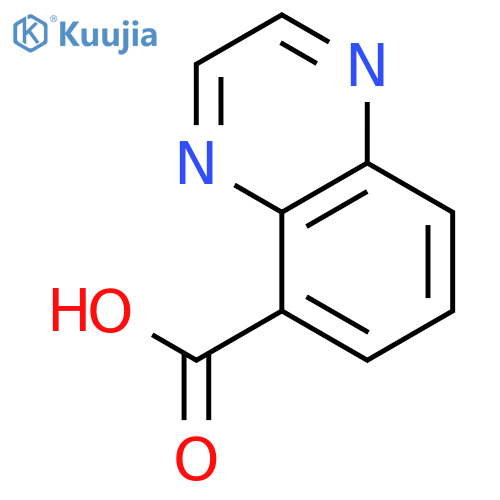

Quinoxaline-5-carboxylic acid structure

商品名:Quinoxaline-5-carboxylic acid

Quinoxaline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Quinoxaline-5-carboxylic acid

- 5-Quinoxalinecarboxylicacid

- FT-0647246

- InChI=1/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13

- SCHEMBL950048

- VU0085233-3

- J-524210

- 6924-66-9

- A836407

- AB12722

- EU-0033336

- CS-W022952

- AKOS000270304

- AMY14070

- EN300-134506

- QUINOXALINE-5-CARBOXYLICACID

- SS-4030

- BB 0253150

- DTXSID00354595

- SY039594

- Z1201621887

- MFCD02854494

- STL554478

- ALBB-021420

- 5-quinoxalinecarboxylic acid

- BBL100684

- DB-028029

-

- MDL: MFCD02854494

- インチ: InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13)

- InChIKey: QLZNISOPACYKOR-UHFFFAOYSA-N

- ほほえんだ: OC(=O)C1=C2N=CC=NC2=CC=C1

計算された属性

- せいみつぶんしりょう: 174.04300

- どういたいしつりょう: 174.043

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 63.1A^2

じっけんとくせい

- 密度みつど: 1.421

- ふってん: 394.8°C at 760 mmHg

- フラッシュポイント: 192.6°C

- 屈折率: 1.697

- PSA: 63.08000

- LogP: 1.32800

Quinoxaline-5-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Quinoxaline-5-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoxaline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A108074-5g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 97% | 5g |

$102.0 | 2025-02-22 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07328-1g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 97% | 1g |

521.00 | 2021-07-09 | |

| Enamine | EN300-134506-0.5g |

quinoxaline-5-carboxylic acid |

6924-66-9 | 95.0% | 0.5g |

$23.0 | 2025-03-21 | |

| Enamine | EN300-134506-10.0g |

quinoxaline-5-carboxylic acid |

6924-66-9 | 95.0% | 10.0g |

$187.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D517204-25g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 97% | 25g |

$1720 | 2024-05-24 | |

| eNovation Chemicals LLC | D517204-50g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 97% | 50g |

$2800 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296182-250mg |

Quinoxaline-5-carboxylic acid, |

6924-66-9 | 250mg |

¥1354.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q82280-1g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 1g |

¥506.0 | 2021-09-04 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07328-0.25g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 97% | 0.25g |

204.00 | 2021-07-09 | |

| Ambeed | A108074-10g |

Quinoxaline-5-carboxylic acid |

6924-66-9 | 97% | 10g |

$203.0 | 2025-02-22 |

Quinoxaline-5-carboxylic acid 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

6924-66-9 (Quinoxaline-5-carboxylic acid) 関連製品

- 103942-88-7(1-Phenazinecarboxylicacid, 7-methyl-)

- 2538-68-3(Phenazine-1-carboxylic acid)

- 23462-25-1(1,6-Phenazinedicarboxylicacid)

- 79426-14-5(1,5-Naphthyridine-4-carboxylic acid)

- 90418-64-7(1,5-Naphthyridine-3-carboxylic acid)

- 6924-71-6(Methyl quinoxaline-5-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6924-66-9)Quinoxaline-5-carboxylic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):183.0/450.0